molecular formula C9H11F3N2O B13049682 (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13049682
M. Wt: 220.19 g/mol
InChI Key: HSMPCGOCWQZZEB-MRVPVSSYSA-N
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Description

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and amination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethoxyphenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the ethane-1,2-diamine moiety may facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethoxy group and the ethane-1,2-diamine moiety allows for versatile applications and interactions that are not commonly observed in other similar compounds .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1

InChI Key

HSMPCGOCWQZZEB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)OC(F)(F)F

Origin of Product

United States

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